molecular formula C11H15N3O5 B11820243 N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide

N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide

Katalognummer: B11820243
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: NFNUVZGFVIBKCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide is a complex organic compound characterized by the presence of methoxymethoxy and ureido functional groups

Vorbereitungsmethoden

The synthesis of N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxymethoxyphenyl isocyanate with methoxyamine, followed by formylation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Wissenschaftliche Forschungsanwendungen

N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide can be compared with similar compounds such as:

    3-(Methoxymethoxy)phenylboronic acid: This compound shares the methoxymethoxy group but differs in its boronic acid functionality.

    4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of methoxymethoxy.

    4-Methoxyformanilide: Contains a methoxy group and a formamide group, similar to this compound.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other compounds.

Eigenschaften

Molekularformel

C11H15N3O5

Molekulargewicht

269.25 g/mol

IUPAC-Name

N-[[[4-(methoxymethoxy)phenyl]carbamoylamino]methoxy]formamide

InChI

InChI=1S/C11H15N3O5/c1-17-8-18-10-4-2-9(3-5-10)14-11(16)12-7-19-13-6-15/h2-6H,7-8H2,1H3,(H,13,15)(H2,12,14,16)

InChI-Schlüssel

NFNUVZGFVIBKCR-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC=C(C=C1)NC(=O)NCONC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.